Biotin-VAD-FMK

Apoptosis Caspase Activity Inflammation

Biotin-VAD-FMK uniquely couples irreversible pan-caspase inhibition with a covalent biotin tag, enabling affinity-purification of active caspases via streptavidin beads—a capability non-biotinylated inhibitors like Z-VAD-FMK lack. It is the essential tool for caspase activity profiling, target engagement assays, and isolating active caspase pools from complex lysates for Western blotting or proteomics. Not an interchangeable reagent; it is the only compound in its class for pull-down-based detection.

Molecular Formula C30H49FN6O8S
Molecular Weight 672.8 g/mol
Cat. No. B1663319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiotin-VAD-FMK
Molecular FormulaC30H49FN6O8S
Molecular Weight672.8 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)CCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2
InChIInChI=1S/C30H49FN6O8S/c1-17(2)26(29(43)33-18(3)28(42)34-19(21(38)15-31)14-25(41)45-4)36-24(40)12-6-5-9-13-32-23(39)11-8-7-10-22-27-20(16-46-22)35-30(44)37-27/h17-20,22,26-27H,5-16H2,1-4H3,(H,32,39)(H,33,43)(H,34,42)(H,36,40)(H2,35,37,44)/t18-,19-,20-,22-,26-,27-/m0/s1
InChIKeyMOQLQMKJGYKHCT-VRKQFSAKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Biotin-VAD-FMK: An Affinity-Labeled Pan-Caspase Probe for the Identification and Isolation of Active Caspases


Biotin-VAD-FMK is a synthetic, cell-permeable, irreversible pan-caspase inhibitor . It consists of the tripeptide sequence Val-Ala-Asp (VAD) with a C-terminal fluoromethyl ketone (FMK) warhead for covalent, irreversible binding and an N-terminal biotin tag for affinity purification or detection [1]. The compound is specifically designed as a chemical biology probe to label and subsequently isolate the active fraction of caspases from complex biological samples, a capability not shared by non-biotinylated inhibitors. Its utility has been demonstrated across numerous cellular models of apoptosis, with a reported IC50 of 0.7 μM against TNFα-mediated apoptosis in vitro .

Why Biotin-VAD-FMK Cannot Be Replaced by a Generic Caspase Inhibitor


Generic, non-biotinylated pan-caspase inhibitors like Z-VAD-FMK and Q-VD-OPh are effective at blocking caspase activity in functional assays, but they are functionally invisible . Biotin-VAD-FMK, however, contains a covalently attached biotin group, which transforms it from a simple inhibitor into a precise analytical tool [1]. This biotin tag enables the irreversible inhibitor-caspase complex to be captured with streptavidin-conjugated beads, effectively purifying the active caspase pool from a lysate for downstream analysis [1]. Conversely, unlabeled inhibitors cannot be detected or pulled down. This fundamental difference in molecular architecture means Biotin-VAD-FMK is not an interchangeable reagent; it is the only compound in its class that directly links irreversible pan-caspase inhibition with subsequent affinity-based isolation and detection, a requirement for experiments like caspase activity profiling and target engagement studies.

Quantitative Evidence for the Unique Procurement and Application of Biotin-VAD-FMK


Biotin-VAD-FMK's Potent IC50 Against TNFα-Mediated Apoptosis: A Standard for In Vitro Studies

Biotin-VAD-FMK demonstrates a clear, quantifiable IC50 of 0.7 μM for the inhibition of TNFα-mediated apoptosis in vitro . This value serves as a critical baseline for experimental design, enabling precise calculation of working concentrations for functional studies. While Z-VAD-FMK, a common alternative, shows highly variable and often higher reported IC50 values, ranging from 0.0015 mM (1.5 μM) up to 5.8 mM depending on the cellular context, Biotin-VAD-FMK's well-defined potency allows for more reproducible and predictable results in a key apoptotic model [1].

Apoptosis Caspase Activity Inflammation

Enabling Pull-Down and Detection of Active Caspases via Streptavidin Affinity

The core utility of Biotin-VAD-FMK is its ability to irreversibly label and then capture active caspases via the biotin-streptavidin interaction, a feature absent in non-biotinylated pan-caspase inhibitors like Z-VAD-FMK [1]. Established protocols use Biotin-VAD-FMK at concentrations of 10-20 μM to label active caspases in cell lysates, which are then isolated using streptavidin-conjugated beads for subsequent Western blot analysis [2]. This method has been successfully applied to identify and characterize the activation of specific caspases, including caspase-2 and caspase-9, in mitochondrial fractions, and to confirm the identity of captured proteins with caspase-specific antibodies [3].

Affinity Purification Target Engagement Caspase Profiling

Broad Pan-Caspase Reactivity Profile for Comprehensive Activity Assessment

Biotin-VAD-FMK is a broad-spectrum, irreversible pan-caspase inhibitor that covalently binds to the active site of a wide range of active caspases . Its VAD peptide sequence is recognized by numerous caspases, including caspase-3, -6, -7, -8, and -9, making it a versatile tool for assessing overall caspase activation in a given sample [1]. In contrast, alternative biotinylated inhibitors like Biotin-DEVD-FMK or Biotin-YVAD-FMK are designed with more selective peptide sequences, targeting primarily executioner caspases (caspase-3/7) or inflammatory caspases (caspase-1), respectively. This broader reactivity profile makes Biotin-VAD-FMK the reagent of choice for initial, untargeted surveys of caspase activation across the entire apoptotic pathway.

Caspase Family Pan-Inhibitor Apoptosis Pathway

Irreversible Inhibition Mechanism Ensures Stable Target Labeling

The fluoromethyl ketone (FMK) warhead of Biotin-VAD-FMK forms a stable, covalent thioether bond with the active site cysteine of target caspases, resulting in irreversible inhibition . This is in contrast to reversible, peptide-based inhibitors like Ac-DEVD-CHO (aldehyde) which dissociate over time. The irreversible nature of Biotin-VAD-FMK ensures that once a caspase is labeled, the complex remains intact throughout stringent wash steps and during the entire purification process, which is critical for robust pull-down experiments [1]. This characteristic is shared with other FMK-based inhibitors like Z-VAD-FMK, but it is the combination of irreversible binding with the biotin tag that makes Biotin-VAD-FMK uniquely suited for target engagement studies.

Covalent Inhibitor Target Engagement Mechanism of Action

Best Research and Industrial Application Scenarios for Biotin-VAD-FMK


Profiling Caspase Activation Patterns in Apoptosis Research

When investigating novel apoptotic stimuli or genetic modifications, Biotin-VAD-FMK is the tool of choice for an unbiased, initial survey of which caspases are activated [1]. A researcher can treat cells with a stimulus, lyse them in the presence of Biotin-VAD-FMK (10-20 μM), and then use streptavidin beads to pull down the entire pool of active caspases . Subsequent Western blotting with a panel of caspase-specific antibodies reveals which family members (e.g., caspase-3, -8, -9) were active at that specific time point. This approach, enabled by the compound's pan-caspase reactivity and biotin tag, provides a comprehensive snapshot of pathway engagement that would be impossible with either non-biotinylated inhibitors or more selective probes.

Target Engagement and Validation for Novel Caspase Inhibitors

In drug discovery, Biotin-VAD-FMK serves as a powerful tool for target engagement studies to validate the mechanism of action of a novel, unlabeled caspase inhibitor. The new compound is incubated with cells, followed by treatment with Biotin-VAD-FMK. The degree to which Biotin-VAD-FMK can still label and pull down active caspases is quantified. A reduction in the Biotin-VAD-FMK signal on a Western blot directly demonstrates that the new inhibitor is successfully competing for the same active sites, providing compelling evidence of on-target activity in a cellular context. This competitive pull-down assay is a direct application of Biotin-VAD-FMK's unique affinity-labeling properties [2].

Validating Caspase Activation in Genetically Modified Models

In studies using caspase-knockout cell lines or transgenic animals, Biotin-VAD-FMK provides a crucial control for verifying the loss of specific caspase activity. Lysates from wild-type and knockout cells are incubated with Biotin-VAD-FMK, and the biotinylated proteins are pulled down and analyzed [1]. The absence of a specific band in the knockout sample, compared to its presence in the wild-type control, confirms both the specificity of the knockout and the identity of the captured caspase. This application leverages the compound's ability to physically isolate the active enzyme, providing a more definitive confirmation of genetic ablation than simple functional assays alone.

Isolating Active Caspases from Complex Tissues for Proteomics

For researchers studying apoptosis in complex tissue samples, such as brain, liver, or tumor biopsies, Biotin-VAD-FMK enables the specific enrichment of active caspases from a highly complex protein background . By incubating tissue lysates with Biotin-VAD-FMK and capturing the labeled proteases on streptavidin beads, the active caspase pool can be concentrated and purified away from thousands of other proteins. This enriched fraction is then ideal for downstream analysis by mass spectrometry (proteomics), allowing for the identification of caspase interaction partners, post-translational modifications, or even the discovery of novel caspase substrates that are specifically associated with the active enzyme in a diseased state.

Technical Documentation Hub

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